molecular formula C16H17BrN2O4 B2823694 ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-02-9

ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2823694
CAS No.: 886952-02-9
M. Wt: 381.226
InChI Key: IFFJNAVRIJKZKG-UHFFFAOYSA-N
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Description

ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl ester, and a pyridazine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Mode of Action

It’s known that the compound is involved in the synthesis of aroylbenzoxepinones, (heteroaryl)(carboxamido)arylpyrrole derivatives, cambinol analogs, and tunephos-type diphosphine ligands . These compounds have various biological activities, suggesting that Ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate may interact with multiple targets and pathways.

Biochemical Pathways

It’s known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect the synthesis of other bioactive molecules and potentially influence multiple biochemical pathways.

Result of Action

Given its involvement in the synthesis of various bioactive compounds , it’s likely that the compound could have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a brominated aromatic compound reacts with the pyridazine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products with additional oxygen-containing functional groups.

    Reduction: Formation of reduced products with fewer oxygen-containing functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.

Scientific Research Applications

ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate: Similar structure with the bromine atom at a different position on the phenyl ring.

    Ethyl 1-(3-chlorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness

ethyl 1-(3-bromophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and their positions, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-4-22-16(21)15-13(23-10(2)3)9-14(20)19(18-15)12-7-5-6-11(17)8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFJNAVRIJKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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